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Introduction

TP-1287 is an investigational, orally bioavailable phosphate prodrug of alvocidib, a potent
inhibitor of cyclin-dependent kinase 9 (CDK?9).[1][2] Alvocidib has demonstrated preclinical and
clinical activity in various malignancies. TP-1287 is being developed to provide a more
convenient oral dosing schedule and potentially improve the therapeutic index of alvocidib. This
document provides a technical summary of the available early clinical trial data for TP-1287,
focusing on the Phase 1, first-in-human, open-label, dose-escalation and dose-expansion study
(NCT03604783) in patients with advanced solid tumors.[1][3][4]

Core Mechanism of Action

TP-1287 is enzymatically hydrolyzed to its active form, alvocidib.[2] Alvocidib competitively
binds to the ATP-binding site of CDK9, a key component of the positive transcription elongation
factor b (P-TEFb) complex.[2] Inhibition of CDK9 prevents the phosphorylation of the C-
terminal domain of RNA Polymerase Il (RNA Pol Il), a critical step for transcriptional elongation.
[1][5] This leads to a global suppression of transcription, with a particularly strong effect on
genes with short half-lives, including key oncogenes like MYC and anti-apoptotic proteins such
as MCL-1.[1][2] The downregulation of these critical survival proteins is believed to be the
primary mechanism of TP-1287's anti-tumor activity.[2]
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Caption: Mechanism of action of TP-1287.

Clinical Trial Design (NCT03604783)

The Phase 1 study of TP-1287 was designed as a two-part, open-label trial for patients with
advanced solid tumors.[3][6]

Part 1: Dose Escalation

Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2
dose (RP2D) of TP-1287.[3][6]

e Design: A standard 3+3 dose-escalation design.[7]

» Patient Population: Patients with advanced metastatic or progressive solid tumors who are
refractory to or intolerant of standard therapies.[6]

» Dosing: Doses ranged from 1 mg once daily (QD) to 11 mg twice daily (BID) across 7
cohorts.[7]

Part 2: Dose Expansion
o Objective: To evaluate the preliminary anti-tumor activity of TP-1287 at the RP2D.[3][5]

o Patient Population: Patients with specific sarcoma subtypes, including Ewing sarcoma,
dedifferentiated liposarcoma, and synovial sarcoma.[5][8]

e Dosing: The RP2D was established at 11 mg BID on a continuous 28-day cycle.[5]

Quantitative Data Summary
Pharmacokinetics (Dose-Escalation Phase)

Pharmacokinetic analysis from the first six cohorts of the dose-escalation phase demonstrated
a near-linear increase in plasma Cmax and AUC with increasing doses of TP-1287.[7]
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Cohort Dose Cmax (ng/mL) AUC (ng*h/mL)
1mg QD upto <11

1-5 Data not fully reported  Data not fully reported
mg BID

6 Not specified 80 499.3

7 11 mg BID Data not fully reported  Data not fully reported

Table 1. Summary of Pharmacokinetic Parameters for TP-1287.[7]

Clinical Benefit (Dose-Escalation Phase)

Preliminary efficacy data from the dose-escalation phase showed signs of clinical activity in
heavily pretreated patients.[9]

Tumor Type Best Response Duration of Treatment
Sarcoma Partial Response 15+ cycles

Renal Cell Carcinoma Stable Disease 7+ cycles

Bladder Cancer Stable Disease 6 and 8 cycles

Table 2: Clinical Benefit Observed in the Dose-Escalation Phase.[9]

In the overall evaluable patient population from this phase, 48% (13 of 27) experienced a best
response of stable disease, and one patient had a partial response.[9] Furthermore, 44% (12 of
27) of patients remained on treatment for more than four cycles.[9]

Experimental Protocols
Pharmacodynamic Assessment of CDK9 Inhibition

A key pharmacodynamic endpoint in the Phase 1 trial was the assessment of target
engagement, measured by the reduction of phosphorylated RNA Polymerase Il (p-RNA Pol II)
in peripheral blood mononuclear cells (PBMCs).[7]

Experimental Workflow:
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Caption: Workflow for p-RNA Pol Il pharmacodynamic analysis.

Methodology: While the specific proprietary protocol used in the clinical trial is not publicly
available, a general methodology for assessing intracellular phosphoprotein levels by flow
cytometry involves the following steps:

+ Sample Collection and Processing: Whole blood samples are collected from patients at
specified time points. PBMCs are then isolated using density gradient centrifugation (e.g.,
with Ficoll-Paque).
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o Fixation and Permeabilization: The isolated PBMCs are treated with a fixation buffer (e.qg.,
paraformaldehyde-based) to preserve the cellular state, followed by a permeabilization buffer
(e.g., methanol or saponin-based) to allow antibodies to access intracellular targets.

e Antibody Staining: The permeabilized cells are incubated with a fluorescently conjugated
monoclonal antibody specific for the phosphorylated serine 2 residue of the RNA Polymerase
II C-terminal domain.[10]

o Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The
fluorescence intensity of the anti-p-RNA Pol Il antibody is measured for each cell, providing a
guantitative assessment of the level of the target phosphoprotein.

o Data Analysis: The mean fluorescence intensity (MFI) of the p-RNA Pol Il signal is calculated
for each sample and compared across different time points and dose levels to determine the
extent of target inhibition by TP-1287.

The results from the Phase 1 study indicated a dose-dependent reduction in p-RNA Pol Il in
PBMCs, confirming target engagement of TP-1287.[7]

Safety and Tolerability

The safety profile of TP-1287 in the dose-escalation phase was reported to be tolerable.[9] The
most frequently observed Grade 3 adverse event was anemia, which was deemed unrelated to
the study drug in two patients.[7] Other Grade 3 and one Grade 4 adverse events were
considered unlikely related or unrelated to TP-1287.[7]

Conclusion

The early clinical data from the Phase 1 study of TP-1287 demonstrate a manageable safety
profile, predictable pharmacokinetics, and evidence of target engagement and clinical activity in
a heavily pretreated patient population with advanced solid tumors. The establishment of a
recommended Phase 2 dose has allowed for further investigation in dose-expansion cohorts,
particularly in sarcoma subtypes. These findings support the continued development of TP-
1287 as a potential oral therapeutic option for cancers dependent on transcriptional regulation
by CDKB9. Further results from the dose-expansion phase are anticipated to provide a more
comprehensive understanding of the efficacy of TP-1287 in specific tumor types.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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